Triclosan is a synthetic antimicrobial compound, specifically classified as a chlorinated phenolic agent. Its chemical structure is represented as 5-chloro-2-(2,4-dichlorophenoxy)phenol, with the molecular formula . First developed in the 1960s as a pesticide, it has since found extensive use in various consumer and industrial products due to its antibacterial properties. Triclosan is weakly soluble in water but dissolves well in organic solvents like ethanol and dimethyl sulfoxide .
Triclosan primarily acts by inhibiting fatty acid synthesis in bacteria. It binds to the enoyl-acyl carrier protein reductase enzyme (ENR), which is essential for the fatty acid elongation cycle. This binding leads to the formation of a ternary complex that prevents the enzyme from participating in fatty acid synthesis, ultimately compromising bacterial cell membranes and causing cell death . The compound can also undergo various
The synthesis of triclosan typically involves chlorination of phenolic compounds. A common method includes the reaction of 2,4-dichlorophenol with sodium hydroxide and 5-chloro-2-hydroxybenzaldehyde under controlled conditions. This process results in the formation of triclosan through nucleophilic substitution reactions that introduce chlorine atoms into the aromatic ring structure .
Triclosan has been widely used in various applications, including:
Despite its widespread use, regulatory scrutiny has increased due to safety concerns.
Research indicates that triclosan can interact with various biological systems. For instance, it may bind to proteins involved in fatty acid metabolism and disrupt normal cellular functions. Additionally, studies have shown that triclosan exposure can lead to increased resistance among certain bacterial strains by upregulating efflux pumps that expel the compound from bacterial cells . Furthermore, animal studies suggest potential immunological impacts, such as heightened allergic responses following triclosan exposure .
Triclosan shares structural and functional similarities with several other antimicrobial agents. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Chlorhexidine | C22H30Cl2N10 | Broad-spectrum antiseptic; used mainly in healthcare settings. |
Benzalkonium chloride | C22H38NCl | Quaternary ammonium compound; effective against bacteria and viruses but less effective against spores. |
Hexachlorophene | C12H6Cl6 | Strong antibacterial properties; used primarily in hospital settings but restricted due to safety concerns. |
Triclocarban | C13H9Cl3O | Similar antibacterial properties; often found in soaps but less effective than triclosan against certain pathogens. |
Triclosan is distinct due to its specific mechanism targeting fatty acid synthesis pathways in bacteria while also being an endocrine disruptor—a characteristic not shared by all similar compounds .
The earliest commercial synthesis of triclosan emerged in the late 1960s through the work of Ciba-Geigy Corporation, which developed the compound as part of their antimicrobial research program [2]. The historical approach to triclosan synthesis involved a multi-step process beginning with the demethylation of 2,4,4'-trichloro-2'-methoxydiphenyl ether using aluminum chloride as a Lewis acid catalyst [3] [4]. This classical method represented the foundation for large-scale production and established the basic chemical framework for subsequent manufacturing improvements.
The original Ciba-Geigy process utilized aluminum chloride in benzene under reflux conditions to achieve the demethylation reaction [4]. This method, while effective, required careful control of reaction conditions to minimize the formation of unwanted byproducts, particularly chlorinated dibenzo-p-dioxins and dibenzofurans, which could arise under extreme alkaline and high-temperature conditions [4] [5]. The historical significance of this pathway lies in its establishment of triclosan as a commercially viable antimicrobial agent, leading to widespread adoption across multiple industries.
Alternative historical approaches included variations in the starting materials and reaction conditions. Some manufacturers experimented with different solvents and catalyst systems to optimize yield and purity while reducing the formation of problematic impurities [5]. The evolution of these early synthetic methods laid the groundwork for the more sophisticated manufacturing protocols that would emerge in subsequent decades.
Contemporary triclosan manufacturing has evolved to incorporate more sophisticated synthetic protocols, with the condensation-reduction-diazotization sequence representing the most advanced and widely adopted industrial approach [6] [7]. This modern methodology begins with a condensation reaction between 2,5-dichloro-nitrobenzene and 2,4-dichloro-phenol under alkaline conditions, producing 2,4,4'-trichloro-2'-nitro-diphenyl ether as the initial intermediate [6].
The second stage involves hydrogenating reduction using nickel catalysis to convert the nitro group to an amino group, yielding 2,4,4'-trichloro-2'-amino-diphenyl ether [6]. This reduction step requires precise control of temperature and pressure conditions, typically conducted at 160-170°C with careful monitoring of reaction progress [6]. The use of nickel catalysts has proven particularly effective in achieving high conversion rates while maintaining selectivity for the desired product.
The diazotization step represents the most critical phase of the modern synthesis, involving the treatment of the amino intermediate with sulfuric acid and sodium nitrite to form the corresponding diazonium salt [6] [8]. This reaction requires strict temperature control, typically maintained at 0-5°C during the initial stages to prevent decomposition of the diazonium intermediate. The spectrophotometric optimization of this diazotization reaction has been extensively studied, with research indicating optimal conditions involving specific concentrations of hydrochloric acid, sodium nitrite, and aniline for maximum efficiency [8].
The final hydrolytic step employs sulfuric acid in the presence of a copper catalyst to convert the diazonium salt to the desired triclosan product [6]. Modern manufacturing facilities have incorporated advanced process control systems to monitor each stage of this synthesis, ensuring consistent product quality and minimizing the formation of impurities that could compromise the final product specifications.
The distinction between industrial-grade and pharmaceutical-grade triclosan centers on purity specifications, regulatory compliance, and intended applications [9] [10] [11]. Industrial-grade triclosan typically maintains purity levels of 97-99%, which proves adequate for applications in textiles, plastics, coatings, and general antimicrobial treatments where absolute purity is not critical [12]. This grade focuses on cost-effectiveness while maintaining sufficient antimicrobial efficacy for industrial applications.
Pharmaceutical-grade triclosan, in contrast, must meet stringent United States Pharmacopeia standards, requiring purity levels of 99-103% on an anhydrous basis [9] [10] [11]. The USP grade specifications include comprehensive testing for water content (<0.1%), heavy metals (<10 parts per million), and specific impurity limits for various chlorinated compounds [11]. Critical impurity control includes monitoring for monochlorophenols (<50 parts per million), 2,4-dichlorophenol (<10 parts per million), and various dioxin and dibenzofuran compounds at parts per trillion levels [11].
The purification processes for pharmaceutical-grade triclosan involve multiple recrystallization steps, advanced chromatographic techniques, and rigorous analytical testing protocols [13]. Manufacturing facilities producing pharmaceutical-grade material must operate under current Good Manufacturing Practices as defined by 21 Code of Federal Regulations part 211, with FDA registration and regular inspections [9] [10]. The analytical methods employed include reversed-phase high-performance liquid chromatography with photodiode array detection at 281 nanometers, gas chromatography with flame ionization detection, and mass spectrometry for impurity identification [13] [14].
Quality control protocols for pharmaceutical-grade triclosan require validation of analytical methods with linearity ranges typically spanning 1-50 micrograms per milliliter, with correlation coefficients exceeding 0.997 [13]. Limit of detection and quantification values must be established at 0.101 and 0.333 micrograms per milliliter respectively, ensuring adequate sensitivity for impurity detection [13]. The robustness testing involves variations in analytical parameters such as wavelength (±5 nanometers) and flow rate (±10%) to demonstrate method reliability [13].
The global triclosan market demonstrates significant regional variations and evolving dynamics influenced by regulatory changes, environmental concerns, and shifting consumer preferences. Market research indicates current valuations ranging from USD 79.7 million to USD 150 million in 2024, with projected growth to USD 94.1-250 million by 2030-2033, representing compound annual growth rates of 2.8-7.2% [15] [16] [17] [18] [19] [20].
Market Research Source | Base Year Value (USD Million) | Projected Value (USD Million) | CAGR (%) |
---|---|---|---|
Allied Market Research (2021-2031) | 69.9 | 111.1 | 4.8 |
Custom Market Insights (2021-2030) | 68.5 | 112.1 | 5.8 |
Research and Markets (2024-2030) | 79.7 | 94.1 | 2.8 |
Precision Business Insights (2024-2031) | 86.4 | 118.4 | 4.6 |
360iResearch (2024-2030) | 134.4 | 183.7 | 5.35 |
Market Research Intellect (2024-2033) | 150.0 | 250.0 | 7.2 |
The manufacturing landscape has undergone substantial transformation, particularly following BASF SE's decision to discontinue triclosan production at its Grenzach facility in 2020 due to declining market demand [21]. This strategic withdrawal by one of the world's largest chemical manufacturers has created opportunities for other producers, particularly in Asia-Pacific regions where regulatory frameworks remain more accommodating [16] [17].
Company | Region | Production Status | Market Focus |
---|---|---|---|
BASF SE | Germany/Global | Discontinued production in 2020 | Industrial applications |
Kumar Organic Products Limited | India | Active manufacturer | Pharmaceutical/Industrial |
Ciba Specialty Chemicals | Switzerland/Global | Acquired by BASF | Personal care/Industrial |
Spectrum Chemical | USA | Distributor/Manufacturer | Laboratory/Pharmaceutical |
Salicylates and Chemicals Pvt. Ltd. | India | Active manufacturer | Pharmaceutical/Industrial |
Jiangsu Huanxin High-tech Materials Co. Ltd. | China | Active manufacturer | Industrial/Export |
Kumar Organic Products Limited has emerged as a significant player in the Indian market, offering pharmaceutical-grade triclosan under the brand name Kopsan with Drug Master File registration 168181 [22]. The company maintains Good Manufacturing Practices certification and United States Food and Drug Administration approval for its triclosan production [22]. Their specifications include 97-103% assay by gas chromatography, with impurity levels maintained below 0.5% and comprehensive quality control protocols [22].
The Chinese market has gained prominence through companies such as Jiangsu Huanxin High-tech Materials Co. Ltd., which focuses on industrial-grade applications and export markets [23] [24]. Chinese manufacturers have capitalized on cost advantages and growing domestic demand, particularly in textile and plastic applications where triclosan serves as an antimicrobial preservative [25].
Regional market dynamics reveal Europe as the largest current market, driven by established industrial applications and regulatory frameworks that continue to permit specific uses [16] [17]. The Asia-Pacific region demonstrates the fastest growth rates, attributed to expanding personal care markets, industrial development, and less restrictive regulatory environments [16] [17]. North American markets face continued regulatory challenges, with the Food and Drug Administration ban on consumer soap products limiting growth potential while maintaining opportunities in specialized applications [26].
The industrial-grade segment continues to dominate market share, accounting for approximately 85% of total triclosan consumption within the European Union [25]. This segment benefits from applications in commercial, institutional, and industrial equipment where triclosan serves as an antimicrobial preservative in conveyor belts, ice-making equipment, and heating, ventilation, and air conditioning systems [27] [25]. The material preservative applications in residential and public access premises, including shower curtains, flooring, and mattresses, contribute significantly to industrial-grade demand [12].
Pharmaceutical-grade triclosan maintains growth potential despite regulatory restrictions, particularly in dental care applications where alternative antimicrobial agents prove less effective or cost-prohibitive [28] [15]. The personal care and cosmetics segment, while facing regulatory challenges in developed markets, continues to drive demand in emerging economies where triclosan remains permitted in formulations at concentrations between 0.1-0.3% [26] [16].
The evolving regulatory landscape significantly influences market dynamics, with manufacturers increasingly focusing on research and development activities to identify alternative applications and improve existing formulations [16]. The transition toward sustainable manufacturing practices has become a key focus, with companies investing in cleaner production technologies and environmental impact mitigation strategies [20].
Manufacturing capacity adjustments reflect these market realities, with producers concentrating operations in regions with favorable regulatory environments while maintaining quality standards for export markets [18]. The consolidation of manufacturing among fewer, larger producers has led to increased emphasis on vertical integration and supply chain optimization to maintain competitiveness in a challenging regulatory environment [20].
Triclosan undergoes extensive microbial transformation in environmental systems through diverse metabolic pathways that vary significantly under aerobic and anaerobic conditions. The biodegradation mechanisms involve complex enzymatic processes mediated by various bacterial species, with degradation rates strongly influenced by environmental parameters including oxygen availability, temperature, pH, and microbial community structure.
Under aerobic conditions, triclosan biodegradation proceeds through multiple enzymatic pathways involving specialized bacterial communities. Studies have demonstrated that aerobic microorganisms can achieve substantial triclosan removal, with degradation efficiencies ranging from 62% to 95% depending on environmental conditions and microbial populations [1] [2]. The aerobic degradation process typically follows first-order kinetics, with rate constants varying from 0.0072 h⁻¹ in activated sludge systems to 0.0081 s⁻¹ under optimized conditions [3] [4].
The primary aerobic degradation pathway involves initial hydroxylation and dechlorination reactions catalyzed by monooxygenase enzymes. Sphingopyxis strain KCY1, a specialized triclosan-degrading bacterium isolated from wastewater, demonstrates remarkable degradation capabilities with a maximum specific degradation rate of 0.13 mg-triclosan/mg-protein/day and a half-velocity constant of 2.8 mg-triclosan/L [5]. This strain utilizes a meta-cleavage pathway involving catechol 2,3-dioxygenase, producing five identified metabolites including 2,4-dichlorophenol, catechol, and phenol as intermediate products [6].
Recent genomic analysis of Pseudomonas species W03 revealed a novel degradation pathway involving dechlorination, oxidation, ether bond fission, and reoxidation processes, enabling metabolic degradation of triclosan concentrations up to 10 mg/L [7]. The degradation pathway proceeds through angular dioxygenase-mediated conversion, with TcsAaAb catalyzing the transformation of triclosan to 4-chlorocatechol and 3,5-dichlorocatechol, subsequently catabolized via ortho-cleavage mechanisms [8].
Aerobic enrichment cultures demonstrate rapid triclosan degradation, achieving 95% removal within 5 days at concentrations of 10 mg/L, producing 2,4-dichlorophenol as the primary degradation product [1]. The degradation efficiency in activated sludge systems shows strong correlation with environmental parameters, with optimal conditions at 30°C and pH 7.0, though substantial activity persists at pH 4.0 [7].
Anaerobic biodegradation of triclosan proceeds through markedly different mechanisms compared to aerobic processes, generally exhibiting significantly reduced degradation rates and altered metabolic pathways. Under anaerobic conditions, triclosan demonstrates substantial persistence, with studies showing minimal degradation over 70-day experimental periods in soil systems [9] [10].
The anaerobic degradation pathway involves reductive dechlorination mechanisms mediated by metal-reducing bacteria such as Shewanella putrefaciens CN32 [11]. This process requires specific environmental conditions, including elevated pH levels (pH 9) and the presence of electron shuttles provided by natural organic matter. The degradation efficiency demonstrates a dual dependence on organic matter concentration, with enhancement at low concentrations (0-15 mg C/L) and inhibition at higher concentrations (15-100 mg C/L) [11].
Anaerobic sludge digestion processes show variable triclosan removal efficiencies, typically achieving 23-56% degradation depending on digestion conditions and sludge characteristics [12]. The anaerobic environment favors formation of persistent metabolites, particularly methyl-triclosan, with transformation rates of 37-74% observed during anaerobic digestion processes [13].
The degradation of triclosan involves complex microbial communities with specialized metabolic capabilities. Microbial fuel cell studies have identified 32 dominant bacterial species involved in triclosan biodegradation, including Sulfuricurvum kujiense, Halomonas phosphatis, Proteiniphilum acetatigens, and Azoarcus indigens, which contribute to dihydroxylation, ring cleavage, and dechlorination processes [14].
The biodegradation mechanisms include six primary biochemical reactions: decarboxylation, dehalogenation, dioxygenation, hydrolysis, hydroxylation, and ring-cleavage, each catalyzed by specific enzymatic systems within the microbial community [2] [15]. The relative contribution of each mechanism varies with environmental conditions and microbial community composition.
Photodegradation represents a critical transformation pathway for triclosan in surface waters, proceeding through both direct and indirect photolytic mechanisms that generate various photoproducts of environmental concern. The photodegradation kinetics and product formation patterns are strongly influenced by light wavelength, intensity, water chemistry, and environmental matrices.
Direct photolysis of triclosan occurs readily under natural sunlight conditions, with half-lives typically less than 5 hours in surface waters at pH 8 under noon summer sunlight at 45°N latitude [16]. The photodegradation follows pseudo-first-order kinetics, with rate constants ranging from 0.0392 s⁻¹ under UV radiation to variable rates depending on light intensity and water chemistry [17].
The efficiency of direct photolysis is strongly pH-dependent due to the ionization state of triclosan. At environmentally relevant pH values, approximately 28% of triclosan exists in the deprotonated form, which exhibits photodegradation rates approximately 14 times faster than the protonated species [18]. This pH dependence results in seasonal variations in photodegradation rates, with lower concentrations observed during summer months when photodegradation is most efficient [19].
Wavelength-specific studies demonstrate varying degradation efficiencies across the UV spectrum. UV-C radiation (254 nm) achieves 90-98% triclosan degradation efficiency, while UV-A radiation (365 nm) shows reduced efficiency of 79-90% [20] [21]. The photodegradation rate increases proportionally with UV intensity, following pseudo-first-order kinetics at all tested intensities [20].
The photodegradation of triclosan generates multiple transformation products, many of which exhibit enhanced environmental persistence and toxicity compared to the parent compound. The primary photoproducts include 2,8-dichlorodibenzo-p-dioxin (2,8-DCDD) and 2,4-dichlorophenol (2,4-DCP), with yields ranging from 3-12% depending on experimental conditions [16] [22].
Under UV-C irradiation, two major products are formed through reductive dechlorination and nucleophilic substitution reactions, with molecular masses of 235 and 252 Da [23]. UV-A irradiation generates three dioxin-like isomer products through dechlorination, cyclization, and hydroxylation pathways, which demonstrate significantly higher microtoxicity and genotoxicity compared to the parent compound [23].
Photodegradation on mineral surfaces, particularly kaolinite, exhibits enhanced dioxin formation compared to aqueous solutions. Molecular dynamic modeling reveals that triclosan binds to kaolinite surfaces through hydrogen bonds involving the phenol function, creating specific conformations that promote dimer-type photoproduct formation through π-stacking interactions [24] [25].
Field studies in natural water systems demonstrate rapid triclosan photodegradation in lake epilimnions, with removal rates of 0.03/day attributed to photochemical processes [19]. Laboratory experiments using natural lake water show complete degradation within one hour during summer conditions for the dissociated form of triclosan [19].
The presence of dissolved organic matter significantly influences photodegradation kinetics through both enhancement and inhibition mechanisms. Natural organic matter can act as photosensitizer, promoting indirect photolysis through reactive oxygen species generation, while simultaneously providing protection through light screening effects [26].
Comparative studies using UV-C and simulated solar irradiation reveal optimal degradation conditions at residence times of 4 hours and irradiance levels of 450 W m⁻² [27]. The formation of quinone and hydroquinone as primary byproducts indicates multiple transformation pathways operating simultaneously under different irradiation conditions [27] [28].
The sorption behavior of triclosan in sediment-water systems governs its distribution, bioavailability, and ultimate environmental fate. Sorption processes significantly influence triclosan persistence and transformation rates, with distribution coefficients varying widely depending on sediment characteristics and environmental conditions.
Triclosan exhibits strong affinity for sediment matrices, with sediment-water distribution coefficients (Kd) ranging from 203 to 1572 L/kg in freshwater systems [29]. Batch equilibrium studies demonstrate that sorption behavior follows both linear and Freundlich isotherm models, depending on concentration ranges and sediment characteristics [30].
At higher triclosan concentrations (50-250 μg/g), S-shaped sorption isotherms indicate complex binding mechanisms involving both specific and non-specific interactions [30]. Linear sorption models provide adequate descriptions at lower concentration ranges (10-150 μg/g), with distribution coefficients strongly correlated to total organic carbon content of sediments [31] [32].
Field studies in estuarine systems report higher distribution coefficients, with average values of approximately 9000 L/kg for suspended matter in the Hudson River Estuary [33]. This elevated partitioning reflects the combined influence of salinity, organic matter content, and particle size distribution in marine environments [34].
Normalized organic carbon-water partition coefficients (log KOC) for triclosan range from 3.90 to 5.26, significantly higher than values obtained using standard OECD 121 methods (2.62-2.92) [29]. Field-derived KOC values show excellent agreement with laboratory measurements, with average log KOC values of 4.54 reported from extensive field studies in urban catchments [29].
The sorption capacity demonstrates strong correlation with total organic carbon content across diverse sediment types. Sediments with higher organic carbon content and lower pH values exhibit greatest adsorption capabilities, with the Pearl River sediment showing exceptional triclosan capture capacity due to its large cumulative pore volume [30].
Molecular-level investigations reveal that triclosan binding involves both hydrophobic partitioning into organic matter and specific interactions with mineral surfaces. The relatively non-polar character of triclosan (log KOW = 4.76) promotes accumulation in organic carbon-rich matrices, while hydrogen bonding interactions contribute to binding strength [35].
Multiple environmental factors influence triclosan sorption dynamics in sediment-water systems. pH effects are particularly pronounced, with sorption decreasing significantly as pH increases from 4 to 8 due to deprotonation of the phenolic hydroxyl group [36]. This pH dependence has important implications for seasonal and diurnal variations in triclosan distribution.
The presence of biosurfactants, such as rhamnolipid, markedly decreases sediment-water distribution ratios through micelle formation and solubilization effects [30]. Competition from other organic contaminants can also influence sorption behavior, with concentration-dependent effects observed when triclosan coexists with structurally similar compounds [36].
Temperature effects on sorption equilibria show complex patterns, with both kinetic and thermodynamic factors contributing to observed variations. Sediment characteristics including clay mineral content, pore size distribution, and aging effects influence long-term sorption behavior and desorption kinetics [31].
The formation of methyl-triclosan represents a critical aspect of triclosan environmental fate, as this metabolite exhibits enhanced persistence and bioaccumulation potential compared to the parent compound. Methylation occurs through biological processes in various environmental compartments, generating a persistent contaminant that accumulates in aquatic organisms and sediments.
Methyl-triclosan formation occurs primarily through biological O-methylation processes mediated by environmental microorganisms. The methylation reaction involves attachment of a methyl group to the hydroxyl group on the triclosan molecule, a process known to occur via Rhodococcus, Acinetobacter, and Mycobacterium species in chlorophenolic compounds [37].
Laboratory studies demonstrate continuous methyl-triclosan formation during aerobic activated sludge treatment, with approximately 7.4% of triclosan loss attributed to methylation reactions [12]. The methylation process shows concentration dependence, with formation rates varying according to initial triclosan concentrations and environmental conditions [4] [38].
Wastewater treatment systems facilitate methyl-triclosan formation through biological processes, with conversion rates typically ranging from 1-2% of total triclosan input [37] [39]. However, methylation continues post-treatment in receiving environments, leading to gradual accumulation of this persistent metabolite in aquatic systems [37].
Methyl-triclosan demonstrates significantly enhanced environmental persistence compared to triclosan, with resistance to both photodegradation and biodegradation processes. While triclosan undergoes rapid photodegradation in surface waters (half-life <1 hour in summer), methyl-triclosan remains relatively stable under similar conditions [19].
Field studies in Swiss lakes and rivers detect methyl-triclosan at concentrations up to 2 ng/L, with preferential accumulation in passive sampling devices compared to the parent compound [19]. The environmental persistence of methyl-triclosan results in seasonal concentration patterns, with relative concentrations increasing from 2% of emissions to 30% of triclosan concentrations in lake epilimnion during summer months [19].
Bioaccumulation studies demonstrate that methyl-triclosan accumulates preferentially in aquatic organisms, with bioconcentration factors comparable to persistent chlorinated organic pollutants [19]. Fish tissue analyses reveal significant methyl-triclosan burdens, with highest concentrations detected in organisms from rivers receiving wastewater discharge [39].
Methyl-triclosan behavior in wastewater treatment systems differs markedly from the parent compound, with enhanced resistance to conventional treatment processes. Anaerobic digestion shows variable effectiveness for methyl-triclosan transformation, with removal efficiencies of 37-74% observed under optimized conditions [13].
The distribution of methyl-triclosan between aqueous and solid phases in treatment systems depends on organic carbon content and system operating conditions. Advanced treatment processes including sludge heat treatment and dewatering show limited effectiveness for methyl-triclosan removal, contributing to its discharge in treated effluents [13].
Monitoring studies across multiple wastewater treatment plants reveal widespread methyl-triclosan occurrence in both raw and treated sewage sludge, with mass ratios serving as indicators of transformation activity [13]. The persistence of methyl-triclosan in biosolids has important implications for land application practices and long-term environmental contamination [40].
The enhanced lipophilicity of methyl-triclosan compared to triclosan results in increased bioaccumulation potential and prolonged residence times in biological tissues. Studies with grass shrimp demonstrate methyl-triclosan accumulation following exposure to triclosan, indicating in vivo formation and retention of this metabolite [41].
Biotransformation studies in fish reveal slow O-demethylation of methyl-triclosan back to triclosan, with calculated rates of 0.10 pmol/min/mg protein at environmentally relevant concentrations [42]. This slow metabolic conversion suggests that methyl-triclosan may bioaccumulate in exposed fish, potentially transferring up the food chain [42].
Irritant;Environmental Hazard